N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Introduction of the Cyano Group: This step often involves the use of cyanoacetylation reactions, where cyano groups are introduced using reagents like cyanoacetic acid or its derivatives.
Attachment of the Trimethoxybenzamide Moiety: This step involves coupling reactions, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulation of Receptors: The compound may interact with receptors, altering their signaling pathways.
Antioxidant Activity: It may reduce oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: This compound shares structural similarities but differs in its functional groups and overall activity.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Another related compound with distinct chemical properties and applications.
Uniqueness
N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide is unique due to its combination of a benzothiophene core, a cyano group, and a trimethoxybenzamide moiety
Properties
Molecular Formula |
C25H31N3O4S2 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H31N3O4S2/c1-7-25(2,3)15-8-9-16-17(13-26)23(34-20(16)12-15)28-24(33)27-22(29)14-10-18(30-4)21(32-6)19(11-14)31-5/h10-11,15H,7-9,12H2,1-6H3,(H2,27,28,29,33) |
InChI Key |
YVHLWBAEWSJRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.